Cas no 2228293-99-8 (4,4-difluoro-1-(1-methyl-1H-indol-7-yl)cyclohexylmethanamine)

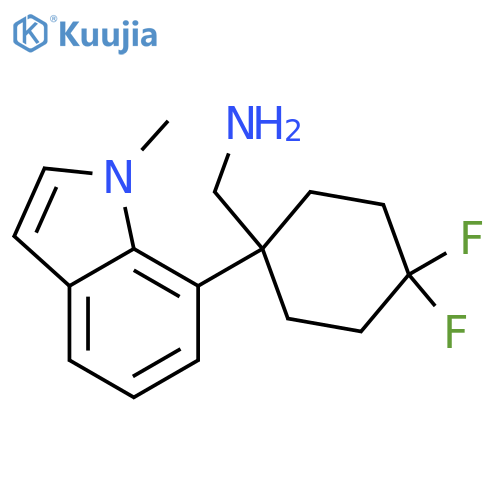

2228293-99-8 structure

商品名:4,4-difluoro-1-(1-methyl-1H-indol-7-yl)cyclohexylmethanamine

4,4-difluoro-1-(1-methyl-1H-indol-7-yl)cyclohexylmethanamine 化学的及び物理的性質

名前と識別子

-

- 4,4-difluoro-1-(1-methyl-1H-indol-7-yl)cyclohexylmethanamine

- EN300-1957062

- [4,4-difluoro-1-(1-methyl-1H-indol-7-yl)cyclohexyl]methanamine

- 2228293-99-8

-

- インチ: 1S/C16H20F2N2/c1-20-10-5-12-3-2-4-13(14(12)20)15(11-19)6-8-16(17,18)9-7-15/h2-5,10H,6-9,11,19H2,1H3

- InChIKey: ZNSYMXSHGXNZHF-UHFFFAOYSA-N

- ほほえんだ: FC1(CCC(CN)(C2C=CC=C3C=CN(C)C=23)CC1)F

計算された属性

- せいみつぶんしりょう: 278.15945497g/mol

- どういたいしつりょう: 278.15945497g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 348

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 31Ų

4,4-difluoro-1-(1-methyl-1H-indol-7-yl)cyclohexylmethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1957062-0.1g |

[4,4-difluoro-1-(1-methyl-1H-indol-7-yl)cyclohexyl]methanamine |

2228293-99-8 | 0.1g |

$1320.0 | 2023-09-17 | ||

| Enamine | EN300-1957062-5.0g |

[4,4-difluoro-1-(1-methyl-1H-indol-7-yl)cyclohexyl]methanamine |

2228293-99-8 | 5g |

$4349.0 | 2023-06-01 | ||

| Enamine | EN300-1957062-0.05g |

[4,4-difluoro-1-(1-methyl-1H-indol-7-yl)cyclohexyl]methanamine |

2228293-99-8 | 0.05g |

$1261.0 | 2023-09-17 | ||

| Enamine | EN300-1957062-5g |

[4,4-difluoro-1-(1-methyl-1H-indol-7-yl)cyclohexyl]methanamine |

2228293-99-8 | 5g |

$4349.0 | 2023-09-17 | ||

| Enamine | EN300-1957062-0.25g |

[4,4-difluoro-1-(1-methyl-1H-indol-7-yl)cyclohexyl]methanamine |

2228293-99-8 | 0.25g |

$1381.0 | 2023-09-17 | ||

| Enamine | EN300-1957062-10.0g |

[4,4-difluoro-1-(1-methyl-1H-indol-7-yl)cyclohexyl]methanamine |

2228293-99-8 | 10g |

$6450.0 | 2023-06-01 | ||

| Enamine | EN300-1957062-2.5g |

[4,4-difluoro-1-(1-methyl-1H-indol-7-yl)cyclohexyl]methanamine |

2228293-99-8 | 2.5g |

$2940.0 | 2023-09-17 | ||

| Enamine | EN300-1957062-1g |

[4,4-difluoro-1-(1-methyl-1H-indol-7-yl)cyclohexyl]methanamine |

2228293-99-8 | 1g |

$1500.0 | 2023-09-17 | ||

| Enamine | EN300-1957062-0.5g |

[4,4-difluoro-1-(1-methyl-1H-indol-7-yl)cyclohexyl]methanamine |

2228293-99-8 | 0.5g |

$1440.0 | 2023-09-17 | ||

| Enamine | EN300-1957062-1.0g |

[4,4-difluoro-1-(1-methyl-1H-indol-7-yl)cyclohexyl]methanamine |

2228293-99-8 | 1g |

$1500.0 | 2023-06-01 |

4,4-difluoro-1-(1-methyl-1H-indol-7-yl)cyclohexylmethanamine 関連文献

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

2228293-99-8 (4,4-difluoro-1-(1-methyl-1H-indol-7-yl)cyclohexylmethanamine) 関連製品

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量